molecular formula C5H11NO B1312979 (S)-tetrahydro-2H-pyran-3-amine CAS No. 1071829-81-6

(S)-tetrahydro-2H-pyran-3-amine

Cat. No. B1312979
M. Wt: 101.15 g/mol
InChI Key: WUUOEJJGRCQGBQ-YFKPBYRVSA-N
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Description

This typically involves the IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually included.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis of Sympathomimetic Amines

(S)-tetrahydro-2H-pyran-3-amine derivatives have been synthesized and studied for their potential as sympathomimetic amines. These compounds were created using a modified Strecker reaction and were analyzed for their affinity to dopamine receptors, indicating potential applications in neurological research (Georgiadis, Haroutounian, & Bailar, 1988).

Antimicrobial and Anticoccidial Activity

Compounds derived from (S)-tetrahydro-2H-pyran-3-amine showed significant antimicrobial and anticoccidial activities. This research suggests potential applications in developing new antimicrobial agents (Georgiadis, 1976).

Synthesis of Tetrahydroquinoline Derivatives

Research has demonstrated efficient synthesis of various tetrahydroquinoline derivatives using (S)-tetrahydro-2H-pyran-3-amine. These compounds have important implications in the development of pharmaceuticals and natural product synthesis (Zhang & Li, 2002).

Environmental-Friendly Synthesis Protocols

The compound has been used in environmentally friendly synthesis protocols. An example is the ultrasound-mediated condensation for the efficient synthesis of derivatives, offering a more sustainable approach to chemical synthesis (Wang, Zou, Zhao, & Shi, 2011).

Synthesis of Monoamine Reuptake Inhibitors

(S)-tetrahydro-2H-pyran-3-amine analogues have been explored for their potential as monoamine reuptake inhibitors, indicating possible applications in developing antidepressants (Santra et al., 2012).

Formation of Aminoreductones

Research has indicated that heating (S)-tetrahydro-2H-pyran-3-amine in the presence of primary amines leads to the formation of new aminoreductones, which have potential applications in the study of the Maillard reaction, a chemical reaction between amino acids and reducing sugars (Knerr, Pischetsrieder, & Severin, 1994).

Development of Heterocyclic α-Amino Acids

The compound has been used in the synthesis of novel heterospirocyclic 3-amino-2H-azirines, which serve as synthons for heterocyclic α-amino acids. This research is significant in the development of new peptides and amino acid derivatives (Strässler, Linden, & Heimgartner, 1997).

Microwave-Assisted Synthesis

(S)-tetrahydro-2H-pyran-3-amine has been used in a microwave-promoted, water-catalyzed synthesis of tetrahydrobenzo[b]pyrans, demonstrating a more efficient and greener approach to chemical synthesis (Hagiwara et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves discussing potential future research directions or applications of the compound based on its properties and uses.


properties

IUPAC Name

(3S)-oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOEJJGRCQGBQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428383
Record name (S)-tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tetrahydro-2H-pyran-3-amine

CAS RN

1071829-81-6
Record name (S)-tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Zak, CA Hurley, SI Ward, P Bergeron… - Journal of medicinal …, 2013 - ACS Publications
Herein we report on the structure-based discovery of a C-2 hydroxyethyl moiety which provided consistently high levels of selectivity for JAK1 over JAK2 to the imidazopyrrolopyridine …
Number of citations: 66 pubs.acs.org

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